Dmab-anabaseine dihydrochloride
Description
Significance of Neuronal Nicotinic Acetylcholine (B1216132) Receptors as Research Targets
Neuronal nicotinic acetylcholine receptors (nAChRs) are a critical class of ligand-gated ion channels distributed throughout the central and peripheral nervous systems. nih.govacnp.org These receptors play a fundamental role in a wide array of physiological processes, including muscle contraction, cognitive functions like learning and memory, pain signal transduction, and the regulation of immune responses. nih.gov The diverse functions of nAChRs have made them a significant focus of neuropharmacology research. nih.gov
Intensive research since the late 1980s and early 1990s, following the cloning of the receptors, has implicated nAChRs in various neurological and psychiatric conditions. tandfonline.com Evidence suggests their involvement in schizophrenia, cognitive deficits, Parkinson's disease, and the pathogenesis of epilepsy. tandfonline.com Consequently, pharmaceutical companies and academic laboratories have invested considerable resources in the search for selective modulators of these receptors, aiming to develop novel therapeutic interventions. tandfonline.com The complexity of nAChRs, with their multiple subtypes and varied physiological functions, presents both a challenge and an opportunity for drug discovery. nih.govtandfonline.com
Overview of Natural Products and Synthetic Analogues as Nicotinic Receptor Modulators
The study of nAChRs has been heavily reliant on compounds derived from natural sources. nih.gov Alkaloids such as nicotine (B1678760) and muscarine (B1676868) were instrumental in the initial classification of acetylcholine receptors. nih.gov Other naturally occurring nicotinic agonists, including anabaseine (B15009), cytisine, and epibatidine, have provided essential lead structures for the development of a wide range of synthetic agents. nih.gov
These natural products and their synthetic derivatives serve as crucial tools for probing the structure and function of different nAChR subtypes. researchgate.net For instance, toxins from snakes, plants, and marine snails have been invaluable in understanding the ligand-binding interactions and antagonistic mechanisms at nAChRs. researchgate.net The development of synthetic and semi-synthetic ligands has further expanded the library of available research tools, aiding in the formulation of structure-activity relationships and the design of more potent and subtype-selective compounds. researchgate.net
Historical Context of Anabaseine-Derived Compounds in Neurobiological Inquiry
Anabaseine, a toxin found in certain marine worms and ants, is a potent agonist at various nicotinic receptors. wikipedia.orgnih.gov Structurally similar to nicotine, it consists of a tetrahydropyridine (B1245486) ring linked to a pyridine (B92270) ring. wikipedia.org While anabaseine itself displays fairly non-specific binding to nAChR subtypes, its discovery paved the way for the development of more selective derivatives. wikipedia.orgnih.gov
A significant breakthrough in this area was the synthesis of 3-(2,4-dimethoxybenzylidene)-anabaseine, also known as GTS-21 or DMXBA. nih.gov This derivative was found to be a selective partial agonist for the α7 nAChR subtype. nih.govwikipedia.org The development of GTS-21 was a collaborative effort between researchers at the University of Florida in Gainesville and Taiho Pharmaceutical in Tokushima, from which the name "GTS-21" is derived. wikipedia.org GTS-21 has been investigated for its potential to enhance cognitive function and has shown anti-inflammatory and neuroprotective effects in animal models. nih.govwikipedia.org The success of GTS-21 spurred further research into other anabaseine-derived compounds. nih.gov
Rationale for Academic Investigation of DMAB-Anabaseine Dihydrochloride (B599025)
DMAB-anabaseine dihydrochloride, a synthetic derivative of anabaseine, has emerged as a compound of significant interest for academic research. apexbt.com Its chemical name is 4-[(5,6-Dihydro[2,3'-bipyridin]-3(4H)-ylidene)methyl]-N,N-dimethylbenzenamine dihydrochloride. scbt.com The rationale for its investigation stems from its unique pharmacological profile. DMAB-anabaseine acts as a partial agonist at α7-containing neuronal nicotinic receptors while also functioning as an antagonist at α4β2 and other nicotinic receptor subtypes.
This dual activity allows for the selective modulation of different nAChR pathways. Research has shown that the anabaseine-derived compounds, including DMAB-anabaseine, can increase sensory inhibition through their action on α7 nicotinic receptors. nih.gov This property is of particular interest in the study of sensory processing deficits observed in conditions like schizophrenia. nih.gov Unlike other nicotinic agonists, the effects of these compounds appear to be less affected by receptor desensitization, allowing for repeated action. nih.gov The unique properties of DMAB-anabaseine make it a valuable tool for dissecting the complex roles of different nAChR subtypes in neuronal signaling and for exploring potential therapeutic strategies for cognitive and neurological disorders.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N,N-dimethyl-4-[(E)-(6-pyridin-3-yl-3,4-dihydro-2H-pyridin-5-ylidene)methyl]aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3.2ClH/c1-22(2)18-9-7-15(8-10-18)13-16-5-4-12-21-19(16)17-6-3-11-20-14-17;;/h3,6-11,13-14H,4-5,12H2,1-2H3;2*1H/b16-13+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCNEWWWKHBASC-YNHPUKFJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2CCCN=C2C3=CN=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\CCCN=C2C3=CN=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Pharmacological Characterization of Dmab Anabaseine Dihydrochloride at Nicotinic Acetylcholine Receptors
Ligand Binding Profile and Receptor Affinity Studies
The interaction of DMAB-anabaseine with nicotinic acetylcholine (B1216132) receptors is characterized by a notable selectivity for the α7 and α4β2 subtypes, which are the most abundant nAChRs in the central nervous system. mdpi.com
Interaction with α7 Nicotinic Acetylcholine Receptors
DMAB-anabaseine demonstrates a preferential binding affinity for α7 nicotinic acetylcholine receptors. This interaction is typically measured through competitive binding assays, where the compound's ability to displace a known α7-selective radioligand, such as [¹²⁵I]α-bungarotoxin, from brain membranes is quantified. nih.gov Anabaseine (B15009) and its derivatives, including DMAB-anabaseine, are recognized for this selective binding profile. nih.govnih.gov The addition of the dimethylaminobenzylidine group to the anabaseine structure is a key modification responsible for this functional selectivity for α7 nAChRs. nih.gov While precise Kᵢ values for DMAB-anabaseine are not consistently reported across literature, its profile is defined by a higher affinity for the α7 subtype compared to others.
Interaction with α4β2 Nicotinic Acetylcholine Receptors
In contrast to its activity at the α7 subtype, DMAB-anabaseine also binds to α4β2 nicotinic acetylcholine receptors. Its affinity for this subtype is evaluated by its ability to displace radioligands like [³H]cytisine from brain membranes. nih.gov Research indicates that DMAB-anabaseine is less potent in displacing [³H]cytisine compared to its anabaseine derivative counterpart, DMAC, suggesting a comparatively lower binding affinity for the α4β2 receptor subtype. nih.gov One study noted an IC₅₀ value of approximately 0.2 µM for its antagonistic activity at α4β2 nAChRs, although this specific value requires further confirmation from broader literature. windows.net
Binding Site Analysis: Agonist, Allosteric, and Non-Competitive Antagonist Sites
Nicotinic acetylcholine receptors possess a primary agonist binding site, known as the orthosteric site, located at the interface between two subunits in the extracellular domain. plos.orgfrontiersin.org The pharmacological actions of DMAB-anabaseine are consistent with its interaction at this orthosteric site.
At α7 nAChRs: As a partial agonist, DMAB-anabaseine binds to the orthosteric site, inducing a conformational change that leads to channel opening. The binding of agonists and partial agonists at this site involves interactions with key amino acid residues, such as a conserved tryptophan residue (Trp149), which forms a cation-π interaction with the ligand's protonated nitrogen. nih.gov The benzylidene group, characteristic of DMAB-anabaseine, interacts with loop F on a neighboring subunit, a feature that contributes to its α7 selectivity. plos.org
At α4β2 nAChRs: DMAB-anabaseine is described as a competitive antagonist at this receptor subtype. nih.gov This mode of action implies that it binds to the same orthosteric site as the endogenous agonist, acetylcholine, but fails to activate the receptor. By occupying the site, it prevents acetylcholine from binding and initiating a response. nih.gov While there has been some suggestion of potential non-competitive binding at a non-canonical α4-α4 subunit interface, the primary and well-documented mechanism is competitive antagonism at the orthosteric site. windows.netnih.gov There is no significant evidence to suggest that DMAB-anabaseine acts as a positive or negative allosteric modulator, which would involve binding to a site distinct from the agonist recognition site. mdpi.complos.org
Functional Modulatory Properties
The binding of DMAB-anabaseine to nAChRs translates into distinct functional outcomes depending on the receptor subtype, showcasing a dual pharmacological profile.
Agonistic and Partial Agonistic Activity at α7 nAChRs
DMAB-anabaseine functions as a partial agonist at α7-containing neuronal nicotinic receptors. nih.govnih.govtocris.com This means that while it binds to and activates the receptor, it does so with lower efficacy than a full agonist like acetylcholine. The activation of α7 nAChRs by partial agonists like DMAB-anabaseine leads to an influx of cations, including Ca²⁺, which can modulate various intracellular signaling pathways. mdpi.com The partial agonism is a desirable therapeutic characteristic, as it can provide a level of receptor stimulation that is sufficient for therapeutic effect without causing the profound receptor desensitization that can occur with full agonists. plos.org
| Parameter | Description | Reference |
|---|---|---|
| Functional Role | Partial Agonist | nih.govnih.govtocris.com |
| Mechanism | Binds to the orthosteric site to induce channel opening with submaximal efficacy. | nih.govplos.org |
| Effect | Modulates neuronal signaling and is investigated for cognitive enhancement. |
| Parameter | Description | Reference |
|---|---|---|
| Functional Role | Antagonist | nih.govnih.gov |
| Mechanism | Competitively blocks the orthosteric acetylcholine binding site. | nih.gov |
| Reported IC₅₀ | ~0.2 µM (Note: This value is from a single source and may require further validation). | windows.net |
Ion Channel Modulation Mechanisms
DMAB-anabaseine dihydrochloride (B599025) exerts its effects on nicotinic acetylcholine receptors through a dual mechanism of action. It functions as a partial agonist at α7-containing neuronal nicotinic receptors and as an antagonist at α4β2 and other nicotinic receptor subtypes.
As a partial agonist at α7 nAChRs, DMAB-anabaseine binds to the receptor and induces a conformational change that leads to the opening of the ion channel. However, the activation is submaximal compared to a full agonist. This partial agonism results in a limited influx of cations, primarily sodium and calcium, which in turn modulates downstream signaling pathways. In experimental settings using Xenopus oocytes expressing human α7 nAChRs, DMAB-anabaseine was shown to induce currents with an EC50 value of 21 µM.
Receptor Subtype Selectivity and Specificity Studies
The selectivity of DMAB-anabaseine for specific nAChR subtypes is a key feature of its pharmacological character.
Comparative Analysis with Other Nicotinic Receptor Subtypes
DMAB-anabaseine demonstrates marked selectivity for the α7 nAChR subtype over others, particularly the α4β2 subtype. This selectivity has been a focal point of research, as the α7 receptor is implicated in various cognitive processes. While it acts as a partial agonist at α7 receptors, its antagonistic activity at α4β2 receptors highlights its differential effects across nAChR subtypes.
In comparison to its parent compound, anabaseine, which is a non-selective nicotinic agonist, and other derivatives like DMAC (3-(4)-Dimethylaminocinnamylidine Anabaseine), which is a more potent and selective α7 agonist, DMAB-anabaseine occupies a unique pharmacological space. The table below summarizes the activity of DMAB-anabaseine at different nAChR subtypes based on available data.
| Receptor Subtype | Activity of DMAB-anabaseine |
| α7 | Partial Agonist |
| α4β2 | Antagonist |
Investigation of Off-Target Receptor Interactions in Preclinical Models
While DMAB-anabaseine is primarily characterized by its activity at α7 and α4β2 nAChRs, the potential for interactions with other receptor systems is an important consideration in its preclinical evaluation. Research on the broader receptor profile of DMAB-anabaseine is less extensive. However, studies on a structurally related compound, DMXB-A (GTS-21), have shown off-target activity at 5-HT3 receptors. Given the structural similarities, the possibility of similar off-target interactions for DMAB-anabaseine warrants further investigation to fully delineate its specificity.
Neurobiological Effects and Underlying Mechanisms of Dmab Anabaseine Dihydrochloride in Preclinical Research Models
Modulation of Cholinergic Neurotransmission
DMAB-anabaseine dihydrochloride (B599025) primarily exerts its effects through a dual action on nicotinic acetylcholine (B1216132) receptors (nAChRs), acting as a partial agonist at α7-containing neuronal nicotinic receptors and as an antagonist at α4β2 and other nicotinic receptor subtypes. nih.gov This interaction with nAChRs is central to its influence on cholinergic neurotransmission.
Impact on Acetylcholine Release and Synthesis in Discrete Brain Regions
Preclinical studies utilizing cerebral microdialysis have provided insights into the effects of anabaseine (B15009) derivatives on acetylcholine (ACh) levels. Research on 3-(2,4-dimethoxybenzylidene)anabaseine (DMXBA or GTS-21), a closely related derivative of DMAB-anabaseine, demonstrated that it did not significantly alter ACh levels in the frontoparietal cortex or the hippocampus of rats. This suggests that while it interacts with cholinergic receptors, it may not directly increase the release or synthesis of acetylcholine in these specific brain regions.
Interactions with Other Neurotransmitter Systems (e.g., Dopamine (B1211576), Norepinephrine (B1679862), Serotonin)
The influence of anabaseine derivatives extends beyond the cholinergic system. Studies have shown that both anabaseine and its derivative DMXBA can elevate the levels of dopamine and norepinephrine in the brain. nih.gov However, these compounds did not produce a significant effect on serotonin (B10506) levels. nih.gov This selective modulation of catecholaminergic systems suggests a complex interplay between the nicotinic and other neurotransmitter pathways that can be influenced by compounds like DMAB-anabaseine dihydrochloride.
Neurocognitive Modulation in Animal Models
The unique pharmacological profile of this compound has prompted investigations into its potential as a cognitive enhancer. nih.gov Animal models of learning and memory have been instrumental in characterizing these effects.
Assessment of Learning and Memory Paradigms
The impact of DMAB-anabaseine on spatial learning and reference memory has been evaluated in aged rats using various maze-based tasks. In a notable study, the compound's effects were compared to those of nicotine (B1678760) and another anabaseine derivative, GTS-21.
In a 17-arm radial maze task, which assesses both general learning and long-term reference memory, DMAB-anabaseine demonstrated a specific cognitive-enhancing effect. nih.gov While it did not improve general learning within this complex task, it significantly enhanced reference memory, a function associated with long-term memory storage and retrieval. nih.gov This improvement in reference memory was comparable to that observed with nicotine. nih.gov However, in the Lashley III maze, a different test of spatial learning, DMAB-anabaseine did not show any cognition-enhancing effects. nih.gov
Table 1: Comparative Effects of Nicotinic Agonists on Reference Memory Errors in the 17-Arm Radial Maze in Aged Rats This table summarizes the findings on reference memory errors, providing a comparative view of the efficacy of DMAB-anabaseine.
| Treatment Group | Mean Number of Reference Memory Errors |
| Saline (Vehicle) | 3.5 |
| Nicotine | 2.1 |
| GTS-21 | 2.2 |
| DMAB-anabaseine | 2.3 |
| Data derived from a study on aged rats, indicating the number of errors in recalling the arms of the maze that consistently contained a reward. A lower number of errors signifies better reference memory. |
Information regarding the specific effects of this compound on working memory, which involves the temporary holding and manipulation of information, is less detailed in the available preclinical research. While radial arm maze paradigms are commonly used to assess working memory, specific data from studies involving DMAB-anabaseine in such tasks are not extensively reported in the reviewed literature. wikipedia.org
Investigation of Sensory Gating Deficits and Normalization
DMAB-anabaseine, a derivative of the naturally occurring toxin anabaseine, has been a subject of preclinical research for its potential to address sensory gating deficits, a core neurophysiological abnormality observed in conditions like schizophrenia. windows.net Sensory gating is the brain's ability to filter out redundant or irrelevant sensory information, a process often measured using the P50 auditory evoked potential in humans and its rodent analog, the P20-N40 potential. acs.org Deficits in this inhibitory processing are thought to contribute to the cognitive fragmentation and sensory overload experienced by patients. acs.orgresearchgate.net
Preclinical studies, particularly in the DBA/2 mouse model which naturally exhibits sensory gating deficits, have been instrumental in elucidating the role of the α7 nicotinic acetylcholine receptor (nAChR) in this process. acs.org Activation of α7 nAChRs by agonists has been shown to improve this deficient inhibitory processing. acs.org Research indicates that anabaseine compounds, including DMAB-anabaseine, enhance sensory inhibition through their action on α7 nicotinic receptors. acs.org A notable finding is that the normalizing effect of DMAB-anabaseine on sensory inhibition was observed even when administered a second time after a 40-minute delay, suggesting that its ability to act repeatedly on these receptors may be less affected by desensitization compared to other nicotinic agonists. acs.orgresearchgate.netresearchgate.netresearchgate.net This sustained action is a significant aspect of its preclinical profile.
The mechanism underlying this effect is linked to the modulation of α7 nAChRs, which are ligand-gated ion channels. tocris.com The binding of agonists like DMAB-anabaseine to these receptors can influence neurotransmission, contributing to the restoration of normal sensory gating.
Examination of Attention and Executive Function
In preclinical models, this compound has been investigated for its potential to enhance cognitive functions, particularly attention and executive function, which are often impaired in neuropsychiatric disorders. researchgate.net As a partial agonist at α7-containing neuronal nicotinic acetylcholine receptors (nAChRs), its mechanism of action is centered on the modulation of these receptors, which are critically involved in cognitive processes. tocris.com
Research in animal models has provided evidence for the cognition-enhancing properties of DMAB-anabaseine. For instance, studies in aged rats have demonstrated its ability to improve performance in various behavioral tasks designed to assess learning and memory, functions closely related to attention and executive control. researchgate.net While it showed efficacy in enhancing reference memory in a 17-arm radial maze test, its effects on general learning in more complex tasks were not as pronounced. researchgate.net
The therapeutic potential of targeting the α7 nAChR with agonists for cognitive deficits has been a significant area of research. researchgate.net However, it is important to note that while preclinical studies with compounds like DMAB-anabaseine have shown promise, the translation of these findings to clinical efficacy in humans has been challenging. researchgate.net
Neuroplasticity and Synaptic Function Research
Influence on Long-Term Potentiation (LTP) and Long-Term Depression (LTD)
DMAB-anabaseine's role as an α7 nicotinic acetylcholine receptor (nAChR) agonist positions it to influence synaptic plasticity, the cellular basis for learning and memory. nih.gov The two primary forms of synaptic plasticity are long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons, and long-term depression (LTD), a long-lasting reduction in synaptic strength. nih.govbennington.edu
Activation of α7 nAChRs has been shown to have a significant impact on both LTP and LTD. nih.gov Preclinical research has demonstrated that α7 nAChR activation can enhance high-frequency stimulation (HFS)-induced LTP in the hippocampus, a brain region crucial for memory. nih.gov This enhancement is attributed to an increase in the presynaptic release of glutamate (B1630785) and postsynaptic depolarization. nih.gov Furthermore, the activation of these receptors can suppress the induction of LTD at certain hippocampal synapses. nih.gov The timing of α7 nAChR activation in relation to electrical stimulation is a critical factor in determining its effect on synaptic plasticity. nih.gov
The signaling pathways involved in these processes are complex and involve intracellular calcium and calcium-dependent signaling cascades that ultimately enhance glutamate release and induce synaptic plasticity. nih.gov For example, the PKA pathway has been identified as a requirement for the α7 nAChR-mediated enhancement of LTP in dentate granule cells. nih.gov While specific studies focusing solely on DMAB-anabaseine's effects on LTP and LTD are part of the broader research into α7 agonists, the general findings for this class of compounds suggest a significant modulatory role in these fundamental neuroplastic processes.
Synaptic Remodeling and Neuronal Connectivity Studies
The influence of DMAB-anabaseine on synaptic remodeling and neuronal connectivity is inferred from its activity as an α7 nicotinic acetylcholine receptor (nAChR) agonist. tocris.com Synaptic remodeling, which involves changes in the structure and function of synapses, is a key component of neuroplasticity and is essential for learning, memory, and brain development.
Activation of α7 nAChRs is known to trigger intracellular calcium influx and activate calcium-dependent signaling pathways. nih.gov These pathways can, in turn, influence the expression and function of proteins involved in synaptic structure and connectivity. For instance, α7 nAChR activation has been linked to an increase in phosphorylated synapsin I, a presynaptic protein that regulates neurotransmitter release and calcium-dependent synaptic plasticity. nih.gov Such molecular changes can lead to alterations in synaptic strength and potentially contribute to the remodeling of neural circuits.
Potential Neuroprotective Mechanisms in Disease Models (preclinical context)
Research on Cellular Stress Pathways
In preclinical research, this compound has been examined for its potential neuroprotective effects, which are thought to be mediated, in part, through the modulation of cellular stress pathways. niph.go.jp As a partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR), DMAB-anabaseine's actions are linked to the known anti-inflammatory and neuroprotective roles of this receptor. researchgate.net
Activation of α7 nAChRs has been shown to exert neuroprotective effects against various insults, including those that induce oxidative stress. researchgate.net Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is a key pathological feature in many neurodegenerative diseases. researchgate.net While nicotine itself has been shown to have both pro-oxidant and antioxidant properties, the activation of nAChRs is a critical factor in its neuroprotective effects. researchgate.net
The cholinergic anti-inflammatory pathway, which involves the α7 nAChR, is a significant mechanism through which these neuroprotective effects are mediated. researchgate.net Activation of this pathway can lead to a reduction in the production of pro-inflammatory cytokines, thereby mitigating neuroinflammation, a common contributor to neuronal damage. researchgate.net Although direct studies detailing the specific effects of DMAB-anabaseine on cellular stress pathways are limited in the provided results, its function as an α7 nAChR agonist suggests its potential to influence these pathways and confer neuroprotection in preclinical models of neurological disorders. niph.go.jp
Modulation of Inflammatory Responses in Central Nervous System Models
This compound, through its interaction with nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, is implicated in the modulation of neuroinflammatory processes within the central nervous system (CNS). Neuroinflammation is a complex response involving the activation of glial cells, such as microglia and astrocytes, and the production of various inflammatory mediators. The cholinergic anti-inflammatory pathway, a key mechanism in this process, is significantly influenced by the activation of α7 nAChRs.
In preclinical models, the activation of α7 nAChRs has been shown to suppress the inflammatory functions of microglia, the resident immune cells of the CNS. nih.gov Activated microglia are key contributors to neuroinflammation and can exacerbate neuronal damage. nih.gov The binding of α7 nAChR agonists, such as compounds related to DMAB-anabaseine, can attenuate the release of pro-inflammatory cytokines from these cells. This modulation is critical in conditions where neuroinflammation is a key pathological feature.
A central signaling pathway involved in inflammation is the nuclear factor-kappa B (NF-κB) pathway. This pathway is a master regulator of genes that encode pro-inflammatory cytokines, chemokines, and other molecules involved in the inflammatory cascade. Activation of the α7 nAChR has been demonstrated to inhibit the NF-κB signaling pathway. By doing so, α7 nAChR agonists can effectively downregulate the production of a wide array of inflammatory mediators, thus exerting a potent anti-inflammatory effect within the CNS. While direct studies on this compound's effect on the NF-κB pathway in CNS models are not extensively detailed in publicly available research, the known function of α7 nAChR agonists provides a strong basis for its potential mechanism.
The following tables summarize the effects of α7 nicotinic acetylcholine receptor agonists on key inflammatory markers in microglia and astrocytes, based on findings from preclinical research models.
Table 1: Effects of α7 nAChR Agonists on Microglial Activation Markers
| Marker | Function | Effect of α7 nAChR Agonist Activation |
| Iba-1 | Microglial/macrophage activation marker | Downregulation of expression |
| CD11b | Immune cell adhesion and activation | Reduction in surface expression |
| TNF-α | Pro-inflammatory cytokine | Inhibition of release |
| IL-1β | Pro-inflammatory cytokine | Suppression of production |
| IL-6 | Pro-inflammatory cytokine | Decreased secretion |
| Nitric Oxide | Pro-inflammatory mediator | Inhibition of synthesis |
This table presents generalized findings for α7 nAChR agonists. Specific data for this compound may vary.
Table 2: Effects of α7 nAChR Agonists on Astrocyte Inflammatory Markers
| Marker | Function | Effect of α7 nAChR Agonist Activation |
| GFAP | Astrocyte activation marker | Reduction in expression |
| S100B | Calcium-binding protein, marker of astrogliosis | Decreased levels |
| C3 | Complement component, marker of neurotoxic astrocytes | Potential for downregulation |
| IL-6 | Pro-inflammatory cytokine | Reduced secretion |
| TNF-α | Pro-inflammatory cytokine | Inhibition of release |
This table presents generalized findings for α7 nAChR agonists. Specific data for this compound may vary.
Chemical Compounds Mentioned
Advanced Methodologies in the Academic Research of Dmab Anabaseine Dihydrochloride
In Vitro Electrophysiological Techniques
In vitro electrophysiology allows for the direct measurement of the effects of DMAB-anabaseine on ion channel function and neuronal activity in controlled laboratory settings. These methods are fundamental to understanding its mechanism of action at specific receptor subtypes.
Whole-Cell Patch-Clamp Recordings in Expressing Systems (e.g., Xenopus Oocytes, Cell Lines)
Whole-cell patch-clamp recording is a gold-standard electrophysiological technique used to measure the electrical currents flowing across the membrane of a single cell. In the context of DMAB-anabaseine research, this method is often applied to expression systems like Xenopus laevis oocytes or cultured cell lines (e.g., HEK cells) that have been genetically engineered to express specific nAChR subtypes. This approach allows researchers to isolate and study the compound's effect on a single type of receptor without the complexity of a native neuronal environment.
Research has demonstrated that DMAB-anabaseine acts as a partial agonist at α7-containing nAChRs. tocris.com When applied to Xenopus oocytes expressing human α7 nAChRs, it induces measurable inward currents. tocris.comnih.gov The concentration of the compound that produces a half-maximal response (EC50) has been determined to be 21 µM in these systems. nih.gov
Conversely, on other nAChR subtypes, DMAB-anabaseine functions as a competitive antagonist. nih.gov Studies on oocytes expressing the human α4β2 nAChR subtype show that DMAB-anabaseine can inhibit the currents normally evoked by acetylcholine (B1216132) (ACh). nih.gov The inhibitory concentration (IC50), which is the concentration required to inhibit 50% of the ACh-induced response, can be quantified. In one study, the negative logarithm of the IC50 (pIC50) for DMAB-anabaseine at α4β2 receptors was determined, providing a precise measure of its antagonistic potency. nih.gov
Table 1: Electrophysiological Activity of DMAB-Anabaseine at nAChR Subtypes
| Receptor Subtype | Expressing System | Activity Type | Parameter | Value | Reference |
|---|---|---|---|---|---|
| Human α7 nAChR | Xenopus Oocytes | Partial Agonist | EC50 | 21 µM | nih.gov |
| Human α4β2 nAChR | Xenopus Oocytes | Competitive Antagonist | pIC50 | Varies by study | nih.gov |
Extracellular Recordings from Neuronal Cultures and Brain Slices
To study the effects of DMAB-anabaseine in a more physiologically relevant context, researchers utilize extracellular recordings from neuronal cultures or acute brain slices. uthscsa.edu These preparations preserve the local synaptic circuitry and cellular architecture of specific brain regions, such as the hippocampus or nucleus accumbens. tocris.comfrontiersin.org
Extracellular recording techniques involve placing a microelectrode in the extracellular space near one or more neurons to detect changes in the electrical field potential. This allows for the monitoring of neuronal firing (action potentials) and synaptic events, such as field excitatory postsynaptic potentials (fEPSPs). auburn.edu One critical application of this method is the study of long-term potentiation (LTP), a cellular correlate of learning and memory, which can be measured in areas like the hippocampal CA1 region. tocris.comauburn.edu By applying DMAB-anabaseine to these brain slice preparations, scientists can investigate how its modulation of α7 and α4β2 nAChRs influences synaptic plasticity and network activity. tocris.com While the methodology is well-established for this purpose, specific detailed outcomes of such experiments with DMAB-anabaseine are documented in specialized studies. acs.org
Radioligand Binding Assays for Receptor Characterization
Radioligand binding assays are powerful biochemical tools used to quantify the interaction between a compound and its receptor target. uthscsa.edu These assays rely on the use of a radioactive molecule (a radioligand) that binds with high affinity and specificity to the receptor of interest. By measuring the amount of radioactivity bound to a tissue sample (e.g., brain homogenates or slices), researchers can determine key binding parameters. uthscsa.edu
Saturation and Competition Binding Experiments
Two primary types of radioligand binding assays are used to characterize compounds like DMAB-anabaseine: saturation and competition binding.
Saturation binding experiments are performed to determine the density of receptors (Bmax) in a given tissue and the affinity of the radioligand for the receptor (Kd). nih.gov In these experiments, tissue samples are incubated with increasing concentrations of a radioligand until all receptor sites are occupied or "saturated." nih.gov
Competition binding experiments are used to determine the binding affinity (Ki) of a non-radioactive compound, such as DMAB-anabaseine. uthscsa.edu In this setup, a fixed concentration of a specific radioligand (e.g., [³H]-epibatidine or [³H]-nicotine) is used to label the target receptors. uthscsa.eduopenmedicinalchemistryjournal.com Then, increasing concentrations of the unlabeled "competitor" compound (DMAB-anabaseine) are added. The competitor displaces the radioligand from the receptor binding sites in a concentration-dependent manner. The concentration of the competitor that displaces 50% of the bound radioligand is the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation. uthscsa.edu This Ki value represents the affinity of the competitor compound for the receptor.
Table 2: Key Parameters in Radioligand Binding Assays
| Parameter | Abbreviation | Definition | Determined By |
|---|---|---|---|
| Receptor Density | Bmax | The maximum number of binding sites in a given tissue sample. | Saturation Assay |
| Dissociation Constant | Kd | The concentration of radioligand at which 50% of the receptors are occupied at equilibrium; a measure of affinity. | Saturation Assay |
| Inhibition Constant | Ki | The concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present; a measure of affinity. | Competition Assay |
| Inhibitory Concentration 50% | IC50 | The concentration of a competing ligand that displaces 50% of the specific binding of the radioligand. | Competition Assay |
Autoradiography for Receptor Distribution Mapping
Quantitative autoradiography is a specialized imaging technique that combines radioligand binding with histology to visualize the anatomical distribution of receptors within the brain. nih.govopenmedicinalchemistryjournal.com In this method, thin cryostat sections of the brain are incubated with a radioligand that targets a specific receptor (e.g., [¹²⁵I]-α-bungarotoxin for α7 nAChRs or [³H]-epibatidine for high-affinity nAChRs). nih.govniph.go.jp
The sections are then placed against a film or a sensitive phosphor imaging plate, which detects the radioactive emissions. The resulting image, or autoradiograph, provides a detailed map showing the density and location of the target receptors across different brain structures. researchgate.net For instance, this technique has been used to show the high density of α7 nAChRs in the hippocampus and certain cortical areas. niph.go.jp By understanding the precise distribution of the receptors that DMAB-anabaseine interacts with, researchers can better predict and interpret its functional effects in vivo. openmedicinalchemistryjournal.com
In Vivo Neurochemical and Electrophysiological Monitoring
To understand the real-time effects of DMAB-anabaseine on brain function in a living organism, researchers employ in vivo monitoring techniques. These advanced methods allow for the measurement of neurotransmitter levels and neuronal electrical activity directly within the brain of an animal.
One of the most powerful techniques for in vivo neurochemical monitoring is microdialysis . jst.go.jp This procedure involves implanting a small, semi-permeable probe into a specific brain region of a freely moving animal, such as a rat. jst.go.jp The probe is continuously perfused with a physiological solution, and small molecules from the brain's extracellular fluid, including neurotransmitters, diffuse across the membrane into the probe. The collected fluid (dialysate) can then be analyzed using highly sensitive techniques like high-performance liquid chromatography (HPLC) to measure the concentrations of neurochemicals such as acetylcholine, dopamine (B1211576), and norepinephrine (B1679862). Studies using the parent compound anabaseine (B15009) and its derivative GTS-21 have utilized in vivo microdialysis to demonstrate how these nicotinic agonists modulate the release of multiple neurotransmitters in the frontoparietal cortex.
In parallel, in vivo electrophysiology can be used to record the firing patterns of neurons in response to the administration of a compound. This can involve implanting electrodes to record the activity of single neurons or larger neuronal populations, providing a direct measure of how a compound like DMAB-anabaseine alters neuronal communication and sensory processing in real-time. openmedicinalchemistryjournal.com For example, research has shown that anabaseine-related compounds can affect sensory inhibition, an effect that can be correlated with underlying electrophysiological changes in brain circuits. openmedicinalchemistryjournal.com
Microdialysis for Neurotransmitter Quantification
Microdialysis is a minimally invasive technique used to sample the extracellular fluid of specific brain regions, allowing for the quantification of neurotransmitter levels. news-medical.netnih.gov This method has been pivotal in understanding how DMAB-anabaseine dihydrochloride (B599025) modulates neurochemical environments. Research using microdialysis has shown that nicotinic agonists can influence the cortical levels of several key neurotransmitters, including acetylcholine (ACh), dopamine (DA), norepinephrine (NE), and serotonin (B10506) (5-HT). jst.go.jp
Specifically, studies have investigated the effects of anabaseine and its derivatives on neurotransmitter release in the frontoparietal cortex. jst.go.jp The ability to measure these changes in real-time provides a direct window into the neurochemical consequences of receptor activation by compounds like DMAB-anabaseine dihydrochloride. This technique is often combined with high-performance liquid chromatography (HPLC) for the precise detection and quantification of the collected neurotransmitters. news-medical.netnih.gov
Evoked Potential Recordings (e.g., Auditory Evoked Potentials)
Evoked potential recordings are used to measure the brain's electrical response to sensory stimuli. Auditory evoked potentials (AEPs), in particular, have been a valuable tool in assessing sensory gating, a process that is often deficient in certain neurological and psychiatric conditions. nih.gov
Research has demonstrated that DMAB-anabaseine, along with related anabaseine compounds, can normalize deficits in sensory inhibition in animal models. nih.govcaymanchem.com Specifically, in DBA/2J mice, a strain known for its inherent sensory inhibition deficits, DMAB-anabaseine has been shown to decrease prepulse inhibition deficits. caymanchem.com This normalization of the auditory response is believed to be mediated through the compound's interaction with α7 nicotinic acetylcholine receptors (nAChRs). nih.gov These findings highlight the potential of DMAB-anabaseine to modulate sensory processing pathways.
Molecular and Cellular Biology Techniques
At the molecular and cellular level, specific techniques have been employed to dissect the precise interactions between this compound and its target receptors, as well as its influence on gene expression related to cholinergic function.
Receptor Expression and Mutagenesis Studies
To understand the specific binding and activation properties of DMAB-anabaseine, researchers utilize receptor expression systems, often in Xenopus oocytes. caymanchem.com These oocytes can be engineered to express specific subtypes of nicotinic acetylcholine receptors (nAChRs), allowing for detailed pharmacological characterization. For instance, whole-cell patch-clamp assays on oocytes expressing human α7 nAChRs have been used to determine the efficacy and potency of DMAB-anabaseine. caymanchem.com
Site-directed mutagenesis studies further refine this understanding by altering specific amino acids within the receptor subunits. tocris.com This allows researchers to identify the key residues involved in the binding and functional effects of the compound. Such studies have been crucial in defining DMAB-anabaseine as a partial agonist at α7-containing nAChRs and an antagonist at α4β2 receptors. targetmol.com
Gene Expression Analysis Related to Cholinergic Function
Investigating the impact of DMAB-anabaseine on gene expression provides insights into its longer-term effects on neuronal function. The cholinergic system is regulated by a host of genes, including those encoding for the various nAChR subunits like CHRNA7 (alpha 7) and CHRNB1 (beta 1). genecards.orggenecards.org Analyzing changes in the expression of these and other related genes following administration of DMAB-anabaseine can reveal its influence on the underlying cellular machinery that governs cholinergic signaling.
Behavioral Pharmacology Paradigms in Animal Models
Behavioral pharmacology utilizes a variety of standardized tests in animal models to assess the effects of compounds on cognitive functions such as learning and memory. caymanchem.comresearchgate.netmedchemexpress.commedchemexpress.com
Memory Assessment: Radial Arm Maze, Morris Water Maze, Passive Avoidance
Several well-established maze paradigms are used to evaluate different aspects of memory in rodents.
Radial Arm Maze: This maze is used to assess both working and reference memory. nih.govconductscience.comresearchgate.net Studies have shown that chronic administration of nicotinic receptor agonists can lead to improved performance in the radial arm maze in aged rats, indicating an enhancement of reference memory. medchemexpress.com
Morris Water Maze: The Morris water maze is a classic test for spatial learning and memory. nih.govplos.orgnih.govbiorxiv.org The task requires an animal to find a hidden platform in a pool of water, relying on external visual cues. While specific data on DMAB-anabaseine in the Morris water maze is less detailed in the provided context, the maze is a common tool for evaluating cognition-enhancing effects of nicotinic agonists. farmaciajournal.com
Passive Avoidance: This task assesses long-term memory based on an animal's natural tendency to avoid an aversive stimulus. researchgate.net Research has indicated that DMAB-anabaseine can improve performance in passive avoidance tasks, suggesting a positive effect on memory retention. medchemexpress.comgoogleapis.com
Sensory Gating Tests: Prepulse Inhibition (PPI) of Startle Response
Sensory gating is a neurological process that filters redundant or unnecessary stimuli from the vast amount of sensory information that bombards the brain. A common method to measure sensory gating in a preclinical setting is the prepulse inhibition (PPI) of the startle response. wikipedia.org PPI occurs when a weak prestimulus (the prepulse) inhibits the reaction to a subsequent strong, startle-inducing stimulus (the pulse). wikipedia.org Deficits in PPI, which are observed in conditions like schizophrenia, are thought to reflect an inability to filter sensory information. wikipedia.orgopenmedicinalchemistryjournal.comnih.gov
Academic research has utilized PPI tests to investigate the potential of this compound to modulate sensory gating, particularly its effects on the α7 nicotinic acetylcholine receptor (nAChR), which is implicated in sensory processing deficits. openmedicinalchemistryjournal.comnih.govnih.gov
Detailed Research Findings
Studies in animal models with inherent sensory gating deficits, such as the DBA/2J mouse strain, have been instrumental in evaluating the effects of DMAB-anabaseine. nih.govsapphire-usa.comsapphire-usa.com This mouse strain naturally exhibits poor sensory inhibition. nih.gov Research has shown that DMAB-anabaseine can normalize these deficits. nih.govsapphire-usa.comsapphire-usa.com
In a key study, DMAB-anabaseine and two other anabaseine-related compounds, GTS-21 and DMAC-anabaseine, were administered to DBA mice. nih.gov The results indicated a dose-dependent normalization of sensory inhibition. nih.gov A notable finding from this research was that the normalizing effect of these compounds on sensory inhibition was still present when administered for a second time after a 40-minute interval. nih.gov This suggests that the α7 nicotinic receptors, through which these compounds act, may be less susceptible to desensitization compared to the effects of other nicotinic agonists. nih.gov The involvement of α7 nicotinic receptors was confirmed as the effect was blocked by the selective α7 antagonist alpha-bungarotoxin, but not by the non-selective nicotinic antagonist mecamylamine. nih.gov
The table below summarizes the findings from a comparative study on the effects of anabaseine compounds on sensory inhibition in DBA mice.
Table 1: Effect of Anabaseine Compounds on Sensory Inhibition in DBA Mice
| Compound | Effect on Sensory Inhibition | Receptor Involvement | Key Finding |
|---|---|---|---|
| DMAB-anabaseine | Normalization of sensory inhibition deficits nih.gov | α7 nicotinic receptors nih.gov | Effect sustained upon repeated administration, suggesting reduced receptor desensitization. nih.gov |
| GTS-21 (DMXB-A) | Dose-dependent normalization of sensory inhibition nih.gov | α7 nicotinic receptors nih.gov | Effect blocked by alpha-bungarotoxin but not mecamylamine. nih.gov |
These findings underscore the potential of DMAB-anabaseine as a tool for investigating the role of α7 nicotinic receptors in the pathophysiology of sensory gating deficits. The ability of DMAB-anabaseine to decrease prepulse inhibition deficits in sensory inhibition-deficient mice highlights its activity as a partial agonist at α7 nAChRs. sapphire-usa.comcaymanchem.com
Advanced Imaging Techniques in Preclinical Research (e.g., fMRI, PET in animal models)
Advanced imaging techniques such as functional magnetic resonance imaging (fMRI) and positron emission tomography (PET) are powerful, non-invasive tools used in preclinical research to study brain function and the effects of novel compounds. researchgate.netitnonline.comnih.gov These technologies allow for the longitudinal study of disease progression and treatment effects in animal models, providing data that can be translated to human studies. itnonline.comnih.govnih.gov While specific fMRI or PET studies on this compound are not extensively documented in the reviewed literature, the application of these techniques is highly relevant for characterizing the neuropharmacological profile of such a compound.
Positron Emission Tomography (PET) is a molecular imaging technique that measures the distribution of radioactive tracers in the body to visualize and quantify physiological processes. itnonline.comnih.gov In preclinical oncology and neuroscience, PET is used to assess drug efficacy, tumor progression, and receptor occupancy. itnonline.comnih.gov For a compound like DMAB-anabaseine, which targets specific nicotinic receptors, PET could be used with a radiolabeled ligand for the α7 nAChR to determine the compound's binding affinity and displacement of the radiotracer in the living brain. This would provide direct evidence of target engagement and help to understand the relationship between receptor occupancy and behavioral effects. PET imaging is highly sensitive and allows for the study of biochemical changes at the nanomolar level. itnonline.com
Functional Magnetic Resonance Imaging (fMRI) , particularly resting-state fMRI (rs-fMRI), measures brain activity by detecting changes in blood flow. researchgate.netnih.gov This technique can be used to assess the functional connectivity between different brain regions, creating a map of neural networks. researchgate.net In the context of a cognitive-enhancing agent like DMAB-anabaseine, fMRI could be employed in animal models to investigate how the compound modulates activity within brain circuits relevant to cognition and sensory gating, such as the cortico-striato-thalamic loops. researchgate.net By observing changes in brain network activity following administration of the compound, researchers can gain insights into its mechanism of action at a systems level. nih.gov
The integration of these advanced imaging modalities into the preclinical evaluation of compounds like this compound holds significant promise for bridging the gap between basic research and clinical applications. nih.govmit.edu
Table 2: Applications of Advanced Imaging in Preclinical Research for Compounds like this compound
| Imaging Technique | Principle | Potential Application in DMAB-Anabaseine Research | Information Gained |
|---|---|---|---|
| PET | Measures the distribution of radiolabeled tracers to visualize and quantify biological processes. nih.gov | To assess in vivo binding of DMAB-anabaseine to α7 nicotinic receptors using a specific radioligand. | Target engagement, receptor occupancy, dose-response relationships at the receptor level. nih.gov |
| fMRI | Detects changes in blood flow to map brain activity and functional connectivity between regions. researchgate.net | To investigate how DMAB-anabaseine modulates neural circuits associated with sensory gating and cognition. | Effects on brain network function, identification of brain regions affected by the compound. nih.gov |
Theoretical Frameworks and Conceptual Models for Nicotinic Receptor Modulation by Dmab Anabaseine Dihydrochloride
Models of Nicotinic Acetylcholine (B1216132) Receptor Activation and Desensitization
Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that mediate fast synaptic transmission throughout the nervous system. frontiersin.org Their activation and subsequent desensitization are critical processes that govern the duration and intensity of cholinergic signaling. Several models have been proposed to explain these phenomena, which are fundamental to understanding the action of compounds like DMAB-anabaseine dihydrochloride (B599025).
The basic model of nAChR function involves the binding of an agonist, such as acetylcholine (ACh), to the receptor, which triggers a conformational change from a closed (resting) state to an open (active) state, allowing the influx of cations and subsequent neuronal excitation. rupress.orgyoutube.com However, prolonged or repeated exposure to an agonist leads to desensitization, a state where the receptor becomes non-responsive to the agonist, even though it may still be bound. nih.govnih.gov This process is an intrinsic molecular property of the receptor. nih.gov
Several models have been developed to describe the transitions between these states:
The Four-State Model: This model is a cornerstone for understanding nAChR kinetics and posits that the receptor can exist in four interconvertible states: resting (closed), active (open), and two desensitized (closed) states with high and low affinity for the agonist. nih.gov The transition to the desensitized state is accompanied by an increase in agonist affinity. nih.gov
The "Prism" Model: This is a discrete-state model where the closed, open, and desensitized states are directly interconnected. rupress.org It suggests that a small percentage of unliganded receptors can exist in a desensitized state. rupress.org The pathway for desensitization and recovery is influenced by the presence of an agonist due to differing energy properties at the transition states. rupress.org
The "Monkey Saddle" Model: This model proposes a potential energy surface where the different conformational states are not directly connected but rather intersect at a shared transition state region. rupress.org The presence of an agonist shifts the position of the gating transition state, thereby influencing the pathway between activation and desensitization. rupress.org
Chronic exposure to nicotinic agonists, such as nicotine (B1678760), leads to a paradoxical upregulation of nAChRs, a phenomenon observed in both human smokers and animal models. nih.gov While this may seem counterintuitive given the desensitizing effect of chronic exposure, it is a compensatory mechanism. nih.gov Both activation and desensitization of nAChRs contribute to the behavioral effects of nicotinic agents. nih.gov
The process of nAChR desensitization can be modulated by various endogenous and exogenous substances, including noncompetitive blockers, calcium, and through post-translational modifications like phosphorylation. nih.gov
Theories of Cholinergic Modulation in Cognitive Function
The cholinergic system plays a pivotal role in modulating a wide array of cognitive functions, including attention, learning, and memory. frontiersin.orgresearchgate.net Acetylcholine (ACh), the primary neurotransmitter of this system, exerts its influence through a diffuse network of projections, particularly from the basal forebrain to the cortex and hippocampus. frontiersin.org The effects of ACh are mediated by both nicotinic and muscarinic receptors.
Several theories explain how cholinergic modulation impacts cognition:
Attentional Enhancement: A prominent theory suggests that cholinergic signaling enhances the processing of relevant stimuli while suppressing irrelevant ones, a process crucial for focused attention. nih.gov This "top-down" control is thought to be mediated by cholinergic inputs to the prefrontal cortex. nih.gov Increased cholinergic activity is observed during tasks that demand significant attentional effort. nih.gov
Signal-to-Noise Ratio Improvement: Cholinergic activation is believed to improve the signal-to-noise ratio in sensory processing. It can selectively potentiate stimulus-evoked responses and reduce sensory adaptation. nih.gov This allows for more precise and reliable processing of sensory information.
Modulation of Synaptic Plasticity: Acetylcholine is a key modulator of synaptic plasticity, the cellular basis of learning and memory. It can facilitate long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. nih.gov
"Inverted-U" Hypothesis: The influence of cholinergic modulation on cognitive performance often follows an inverted-U shaped curve. nih.govresearchgate.net This means that both insufficient and excessive cholinergic stimulation can impair cognitive function, while an optimal level enhances it. The optimal level can vary depending on task difficulty and individual factors like age. nih.govresearchgate.net
Computational models provide a framework for understanding how the cellular effects of acetylcholine translate into cognitive functions. frontiersin.org These models help bridge the gap between the physiological actions of ACh on neurons and its behavioral consequences. frontiersin.org For instance, models of the entorhinal cortex suggest that cholinergic activation of muscarinic receptors can induce persistent spiking, a potential cellular mechanism for working memory. frontiersin.org
Hypotheses on the Role of α7 and α4β2 nAChRs in Brain Disorders (preclinical focus)
The α7 and α4β2 subtypes of nicotinic acetylcholine receptors are the most abundant nAChRs in the mammalian brain and have been implicated in the pathophysiology of several neurological and psychiatric disorders. mdpi.comoup.com Preclinical research has generated several hypotheses regarding their roles in these conditions.
α7 Nicotinic Acetylcholine Receptors (α7 nAChRs):
Cognitive Deficits in Schizophrenia and Alzheimer's Disease: Dysfunction of α7 nAChRs is strongly associated with cognitive impairments seen in schizophrenia and Alzheimer's disease. mdpi.com These receptors are densely expressed in brain regions critical for cognition, such as the hippocampus and cortex. mdpi.com Agonists of the α7 nAChR, like DMXB-A (an anabaseine (B15009) derivative), have shown some promise in improving negative symptoms in schizophrenia in preclinical models. nih.gov
Neuroinflammation and Neuroprotection: α7 nAChRs are expressed on immune cells and play a crucial role in the "cholinergic anti-inflammatory pathway." mdpi.comnih.gov Activation of these receptors can suppress inflammation, a process implicated in various neurodegenerative diseases. nih.gov In preclinical models of Parkinson's disease, α7 nAChR agonists have been shown to reduce microglia activation and neuroinflammation, thereby protecting dopamine (B1211576) neurons. nih.gov
Synaptic Plasticity and Aβ-induced Dysfunction: In the context of Alzheimer's disease, the accumulation of amyloid-beta (Aβ) peptides disrupts synaptic function. Selective activation of α7 nAChRs, particularly in conjunction with α4β2 nAChRs, has been shown to reverse Aβ-induced impairments in synaptic plasticity and AMPA receptor function in preclinical studies. nih.gov
α4β2 Nicotinic Acetylcholine Receptors (α4β2 nAChRs):
Nicotine Addiction and Reward: The α4β2 nAChRs are high-affinity receptors for nicotine and are considered central to the rewarding and addictive properties of nicotine. nih.gov These receptors are prominently expressed in the ventral tegmental area (VTA), a key region in the brain's reward circuitry. nih.gov
Cognitive Function and Memory: Along with α7 nAChRs, α4β2 nAChRs are critically involved in learning and memory processes, particularly in the hippocampus. oup.com
Neuroprotection: There is evidence suggesting that α4β2 nAChRs also contribute to the neuroprotective effects of nicotinic stimulation in various preclinical models. oup.com
The differential expression and function of these receptor subtypes in various brain regions and on different neuronal populations (e.g., glutamatergic vs. GABAergic neurons) provide a complex landscape for understanding their roles in brain disorders and for the development of targeted therapies. nih.gov
Conceptualizing Compound-Receptor Interactions and Functional Outcomes
DMAB-anabaseine dihydrochloride is a selective partial agonist at the α7 nicotinic acetylcholine receptor and an antagonist at the α4β2 nAChR. medchemexpress.com This dual activity is key to its potential therapeutic effects. The interaction of DMAB-anabaseine with these receptors can be conceptualized through the following frameworks:
Partial Agonism at α7 nAChRs: As a partial agonist, DMAB-anabaseine binds to and activates α7 nAChRs, but with a lower efficacy than a full agonist like acetylcholine. This level of activation is thought to be sufficient to trigger downstream signaling pathways that enhance cognitive function and provide neuroprotection without causing excessive receptor desensitization that might occur with a full agonist. The benzylidene group in anabaseine derivatives like DMAB-anabaseine is thought to enhance selectivity for α7 nAChRs. nih.gov
Antagonism at α4β2 nAChRs: By acting as an antagonist at α4β2 nAChRs, DMAB-anabaseine blocks the effects of acetylcholine at these receptors. This action could be beneficial in conditions where hyperactivity of the α4β2 nAChR system is detrimental. For instance, in the context of nicotine addiction, blocking the high-affinity α4β2 receptors could reduce the rewarding effects of nicotine.
The functional outcome of this dual modulation is a complex interplay of activating one major nAChR subtype while inhibiting another. This profile is hypothesized to lead to a net improvement in cognitive function, as suggested by preclinical studies showing enhanced memory in rats treated with DMAB-anabaseine. medchemexpress.com
The interaction of anabaseine-based compounds with nAChRs is also influenced by their chemical properties. Anabaseine itself exists in multiple forms at physiological pH, with the cyclic iminium form being the most pharmacologically active. mdpi.com The addition of chemical moieties, such as the p-dimethylaminobenzaldehyde that forms DMAB-anabaseine, alters the compound's binding affinity and functional activity at different receptor subtypes. mdpi.com
Table of Compound-Receptor Interactions
| Compound | Receptor Target | Activity | Potential Functional Outcome |
| This compound | α7 nAChR | Partial Agonist | Enhanced cognition, neuroprotection, anti-inflammatory effects |
| α4β2 nAChR | Antagonist | Modulation of reward pathways | |
| Acetylcholine | α7 nAChR, α4β2 nAChR, Muscarinic Receptors | Agonist | Endogenous neurotransmission, cognitive functions |
| Nicotine | α7 nAChR, α4β2 nAChR | Agonist | Reward, addiction, cognitive modulation |
| DMXB-A (GTS-21) | α7 nAChR | Agonist | Improved negative symptoms in schizophrenia (preclinical) |
| α4β2 nAChR | Inhibitory activity | ||
| Anabaseine | α7 nAChR, α4β2 nAChR, muscle nAChRs | Agonist (potent at α7 and muscle, weak partial at α4β2) | Non-selective nicotinic stimulation |
Future Directions and Translational Research Perspectives Preclinical Focus
Exploration of Novel Therapeutic Applications in Preclinical Models
While initial research has concentrated on the cognition-enhancing effects of Dmab-anabaseine, particularly in models of age-related cognitive decline and Alzheimer's disease, its mechanism of action suggests potential for a wider range of applications. tocris.com Preclinical studies are beginning to explore these new avenues.
The neuroprotective effects of Dmab-anabaseine are a key area of investigation. Research has shown that the compound can protect against neurodegeneration induced by amyloid-beta peptides, a pathological hallmark of Alzheimer's disease. This neuroprotective capacity is attributed to its modulation of nAChR activity, which helps to reduce neuronal apoptosis.
Furthermore, the broader family of α7 nAChR agonists, to which Dmab-anabaseine belongs, is being investigated for conditions beyond the CNS. For instance, the related anabaseine (B15009) analogue, GTS-21 (DMXB-A), has been shown to attenuate acute inflammatory lung injury in animal models by reducing the accumulation of the pro-inflammatory molecule HMGB1. nih.gov This suggests that Dmab-anabaseine could be explored in preclinical models of inflammatory conditions where the cholinergic anti-inflammatory pathway plays a crucial role.
Preclinical findings for Dmab-anabaseine and related compounds highlight its potential in various disease models.
Table 1: Preclinical Research Findings for Dmab-anabaseine and Related α7 Agonists
| Compound | Model System | Key Findings | Reference |
|---|---|---|---|
| Dmab-anabaseine | Aged Rats | Improved performance in spatial memory tasks. | |
| Dmab-anabaseine | Mouse Model of Alzheimer's Disease | Showed significant improvements in memory retention and learning. Protected against neurodegeneration induced by amyloid-beta peptides. | |
| Dmab-anabaseine | DBA/2J Mice (Sensory-inhibition deficient) | Normalized deficits in prepulse inhibition, relevant to schizophrenia models. | caymanchem.com |
Development of Advanced Analogues with Optimized Pharmacological Profiles
Anabaseine, the parent compound of Dmab-anabaseine, has served as a valuable template for designing drug candidates targeting α7 nAChRs. mdpi.com The development of analogues like Dmab-anabaseine, 3-(2,4)-dimethoxybenzylidene anabaseine (DMXB-A or GTS-21), and 3-(4)-dimethylaminocinnamylidine anabaseine (DMAC) represents a key strategy to refine pharmacological activity. nih.govopenmedicinalchemistryjournal.com
The goal is to create new chemical entities with improved properties, such as:
Enhanced Selectivity: Increasing affinity for the α7 nAChR subtype while minimizing activity at other receptors (like the α4β2 subtype) to reduce potential side effects.
Greater Potency: Achieving desired therapeutic effects at lower concentrations.
Optimized Agonist/Antagonist Balance: Fine-tuning the partial agonist activity at α7 receptors and antagonist activity at α4β2 receptors to achieve the best therapeutic outcome.
Improved Pharmacokinetics: Enhancing absorption, distribution, metabolism, and excretion (ADME) properties for better bioavailability and duration of action.
For example, a comparative study of anabaseine derivatives found that DMAC was the most potent at binding to the α7 nAChR subtype and the least potent at the α4β2 subtype, showcasing successful optimization for receptor selectivity. nih.govopenmedicinalchemistryjournal.com Further research into novel benzoxyazole derivatives has yielded compounds with an improved cardiosafety profile due to low affinity for the hERG channel, a common target for drug-induced cardiac issues. nih.gov The development of these advanced analogues is a critical step in translating the therapeutic promise of the anabaseine chemical scaffold into clinically viable treatments.
Integration with Multi-Targeted Pharmacological Strategies in Preclinical Studies
The complexity of CNS disorders like Alzheimer's disease and schizophrenia often involves multiple neurotransmitter systems and pathological pathways. This has led to the realization that single-target drugs may have limited efficacy. Dmab-anabaseine's dual action as an α7 partial agonist and an α4β2 antagonist is an inherent multi-target strategy. rndsystems.commedchemexpress.com
Future preclinical research will likely focus on combining Dmab-anabaseine or its advanced analogues with drugs that act on other targets implicated in CNS disorders. This could include:
Glutamatergic Modulators: Since α7 nAChRs can modulate NMDA receptor function, combining α7 agonists with compounds that target the glutamate (B1630785) system could have synergistic effects on cognition. semanticscholar.org
Anti-Amyloid or Anti-Tau Therapies: In Alzheimer's models, using Dmab-anabaseine to provide symptomatic cognitive enhancement and neuroprotection alongside a disease-modifying drug that targets the underlying amyloid or tau pathology is a logical next step.
Dopaminergic and Serotonergic Agents: In models of schizophrenia, combining α7 nAChR modulation with drugs that affect dopamine (B1211576) or serotonin (B10506) systems could offer a more comprehensive treatment for cognitive deficits and other symptoms.
These multi-targeted approaches in preclinical studies are essential to determine if combination therapies can produce additive or synergistic effects, potentially leading to more effective treatments for complex neurological diseases.
Challenges and Opportunities in Preclinical Nicotinic Receptor Drug Discovery for Central Nervous System Disorders
The development of nAChR ligands for CNS disorders is a field rich with opportunity but also fraught with challenges. nih.gov Despite decades of research and promising preclinical data for compounds like Dmab-anabaseine, no new nAChR ligand has been approved for a CNS condition other than nicotine (B1678760) dependence. nih.gov
Challenges:
Translational Gap: A significant hurdle is translating the positive results seen in rodent behavioral tasks to clinical efficacy in humans. Animal models may not fully capture the complexity of human cognitive domains and psychiatric disorders. nih.gov
Receptor Subtype Complexity: The nAChR family is diverse, with numerous subunit combinations (e.g., α4β2, α7, α7β2), each having a distinct pharmacological profile and distribution in the brain. caymanchem.comnih.gov Designing ligands with precise subtype selectivity remains a major challenge.
Pharmacokinetic Issues: Achieving optimal brain penetration and a suitable half-life for CNS targets is a persistent difficulty in drug development.
Safety and Tolerability: Balancing efficacy with a favorable side-effect profile is critical. Off-target effects or overstimulation of certain nAChR subtypes can lead to undesirable consequences.
Opportunities:
Validated Therapeutic Target: The role of α7 and α4β2 nAChRs in cognitive processes is well-established, making them highly relevant targets for disorders characterized by cognitive impairment, such as schizophrenia and Alzheimer's disease. nih.govwikipedia.org
Diverse Chemical Scaffolds: The existence of varied chemical structures, from natural alkaloids like anabaseine to fully synthetic molecules, provides a rich foundation for medicinal chemistry efforts. mdpi.com
Multiple Pharmacological Approaches: The field is exploring various strategies beyond simple agonism, including partial agonists (like Dmab-anabaseine), positive allosteric modulators (PAMs), and co-agonists, offering multiple ways to therapeutically modulate the receptor. nih.gov
Biomarker Development: The development of tools like PET imaging ligands for α7 nAChRs allows for better in-vivo target engagement studies, which can help bridge the preclinical to clinical gap. openmedicinalchemistryjournal.com
Dmab-anabaseine and its analogues represent a key component of the ongoing effort to capitalize on these opportunities. The compound's specific profile as a selective α7 partial agonist offers a promising strategy to enhance cognitive function while potentially avoiding the side effects associated with broader-acting nicotinic agents. tocris.comcaymanchem.com Continued preclinical research focusing on novel applications, improved analogues, and rational combination therapies will be crucial to overcoming the existing challenges and unlocking the full therapeutic potential of nicotinic receptor modulators.
Q & A
Q. What is the molecular mechanism of DMAB-anabaseine dihydrochloride as a partial agonist of neuronal acetylcholine receptors (AChRs)?
this compound binds selectively to neuronal AChRs, particularly α4β2 and α7 subtypes, inducing partial activation. Its mechanism involves stabilizing the receptor's open-channel conformation without full desensitization, enabling prolonged but submaximal ion flux. Researchers should validate receptor interactions using in vitro electrophysiology (e.g., patch-clamp) and radioligand displacement assays (e.g., competition with [³H]-epibatidine for α4β2 receptors) .
Q. What analytical methods are recommended for quantifying this compound purity in experimental samples?
High-performance liquid chromatography (HPLC) with UV detection (254 nm) using a C18 column and mobile phase (e.g., acetonitrile:phosphate buffer pH 3.0) is standard. Validate methods with calibration curves (1–100 µg/mL, R² > 0.99) and assess impurities via thin-layer chromatography (TLC) with cellulose plates (solvent: 1-propanol/water/acetic acid (16:8:1)). Purity >98% is typical, verified via peak integration .
Q. How does the dihydrochloride salt form influence DMAB-anabaseine's physicochemical properties?
The dihydrochloride salt enhances aqueous solubility (critical for in vivo studies) and stability under refrigeration (2–8°C). Salt formation involves a 2:1 stoichiometric ratio of HCl to free base, confirmed via elemental analysis and titration. Compare with monohydrochloride analogs to assess solubility differences .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound efficacy across neuronal AChR subtypes?
Subtype-specific efficacy (e.g., higher potency at α7 vs. α4β2) may arise from variations in binding kinetics or allosteric modulation. Address this by:
- Conducting dose-response curves in heterologous expression systems (e.g., Xenopus oocytes or HEK293 cells transfected with specific AChR subunits).
- Using antagonists like methyllycaconitine (MLA) for α7 or dihydro-β-erythroidine (DHβE) for α4β2 to isolate receptor contributions .
Q. What in vitro models are optimal for studying this compound's subtype-specific effects on AChRs?
- Primary neuronal cultures : Assess endogenous receptor responses in rat cortical/hippocampal neurons.
- Stable cell lines : Use SH-SY5Y (α3β4) or GH4C1 (α7) cells for subtype-specific profiling.
- Calcium imaging : Pair with Fluo-4 AM dye to quantify intracellular Ca²⁺ flux as a proxy for receptor activation .
Q. How should researchers optimize protocols for this compound in in vivo neurobehavioral studies?
- Dose selection : Start with 0.1–5 mg/kg (intraperitoneal) based on prior AChR agonist studies.
- Pharmacokinetics : Measure plasma half-life via LC-MS/MS and adjust dosing intervals to maintain steady-state concentrations.
- Behavioral endpoints : Use Morris water maze (cognitive effects) or prepulse inhibition (sensory gating) with positive controls (e.g., nicotine) .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
